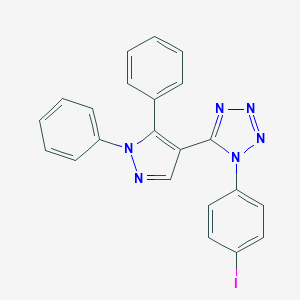

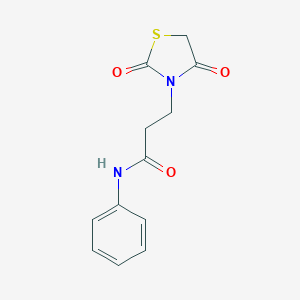

![molecular formula C14H19NO5S B258269 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor works by inhibiting the activity of the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, which is responsible for the catabolism of tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment promote immune tolerance and suppress the activity of immune cells, allowing cancer cells to evade immune surveillance. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor blocks the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid-mediated tryptophan degradation, thereby restoring the immune response against cancer cells.

Biochemical and Physiological Effects

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been found to enhance the activity of immune cells, including T cells, natural killer cells, and dendritic cells, and promote the production of pro-inflammatory cytokines. 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has also been shown to inhibit the growth and metastasis of various cancer types, including melanoma, breast cancer, and lung cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has several advantages for lab experiments, including its high potency and specificity for the 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid enzyme, as well as its stability and solubility in aqueous solutions. However, the compound has some limitations, including its relatively high cost and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

For 4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other immunotherapeutic agents.

Métodos De Síntesis

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor is synthesized through the condensation of 4,5-dimethyl-2-thiophenecarboxylic acid with isopropyl chloroformate, followed by the coupling reaction with 3-amino-4-(aminocarbonyl) butanoic acid. The final product is obtained through the hydrolysis of the isopropyl ester group.

Aplicaciones Científicas De Investigación

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. The compound works by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase (4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid), which plays a crucial role in immune regulation and tolerance.

Propiedades

Nombre del producto |

4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid |

|---|---|

Fórmula molecular |

C14H19NO5S |

Peso molecular |

313.37 g/mol |

Nombre IUPAC |

4-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H19NO5S/c1-7(2)20-14(19)12-8(3)9(4)21-13(12)15-10(16)5-6-11(17)18/h7H,5-6H2,1-4H3,(H,15,16)(H,17,18) |

Clave InChI |

GJNSPFKUZLXGNR-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |

SMILES canónico |

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CCC(=O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)

![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)

![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)

![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)

![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)

![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)